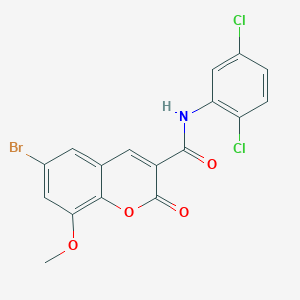

6-溴-N-(2,5-二氯苯基)-8-甲氧基-2-氧代-2H-色烯-3-甲酰胺

描述

Synthesis Analysis

The synthesis of chromene derivatives, including compounds similar to the specified molecule, often involves strategies that allow for the introduction of diverse substituents contributing to the molecule's biological activity. For example, Thimm et al. (2013) described the synthesis of a potent GPR35 agonist, highlighting the use of bromine and methoxy groups in chromene synthesis to achieve high affinity and selectivity in biological assays (Thimm, Funke, Meyer, & Müller, 2013).

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial in determining their reactivity and interaction with biological targets. X-ray crystallography studies provide detailed insights into the arrangement of atoms within these molecules. For instance, the molecular structure of related chromene compounds has been elucidated, revealing how substituents like bromo, methoxy, and carboxamide groups influence the overall conformation and potential intermolecular interactions (Arsenyan, Vasiļjeva, & Belyakov, 2011).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, which are fundamental in their synthesis and modification. The reactivity of these compounds is significantly influenced by the presence of electron-withdrawing or electron-donating groups, affecting their potential as intermediates in the synthesis of more complex molecules (Yavari & Feiz-Javadian, 2006).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. These properties can be influenced by the nature of substituents attached to the chromene core. Studies have shown that different substituents can lead to variations in crystal packing, influencing the compound's solubility and stability (Santos‐Contreras et al., 2007).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal in their application in chemical synthesis and drug design. The functional groups present in these compounds, such as the carboxamide group, play a significant role in dictating their chemical behavior and interaction with biological targets (Katoch-Rouse & Horti, 2003).

科学研究应用

G蛋白偶联受体GPR35激动剂

类似化合物的重大应用之一是它们作为孤儿G蛋白偶联受体GPR35的有效且选择性激动剂的作用。这些化合物在研究受体的结合特性及其作为药物靶点的潜力方面发挥了重要作用。氟取代衍生物的引入产生了迄今为止最有效的GPR35激动剂,展示了它们在进一步阐明受体的(病理)生理作用和治疗潜力中的关键作用(Thimm et al., 2013)。另一项研究确定了8-酰胺-色烯-4-酮-2-羧酸衍生物作为GPR35的新型激动剂,优化为获得纳摩尔效能,这可能作为探索受体作用及其药物靶点潜力的强大药理学工具(Funke et al., 2013)。

固态荧光性质

同一化学家族内的化合物已经合成并表征了它们在固态中的荧光性质。结构特征,例如各种氢键的存在和更大的共轭体系,有助于它们优异的荧光性质。研究的这一方面证明了这些化合物在为各种应用开发新型荧光材料中的潜在用途(Shi et al., 2017)。

抗菌活性

相关化合物另一个应用领域是研究它们的抗菌活性。已经合成、表征和测试了特定的酰硫脲衍生物,以了解它们与细菌细胞的相互作用,特别是对铜绿假单胞菌和金黄色葡萄球菌等菌株表现出显着的活性。这些发现表明这些化合物有可能发展成具有抗生物膜特性的新型抗菌剂,突出了它们在解决与生物膜相关感染相关的挑战中的相关性(Limban et al., 2011)。

属性

IUPAC Name |

6-bromo-N-(2,5-dichlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrCl2NO4/c1-24-14-6-9(18)4-8-5-11(17(23)25-15(8)14)16(22)21-13-7-10(19)2-3-12(13)20/h2-7H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITCDGAVEVVGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrCl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-(2,5-dichlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4625711.png)

![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)

![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)

![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)

![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)

![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)